Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, which is recognized as a potent inhibitor of the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 involved in histone methylation. This compound serves as a ligand for the proteolysis-targeting chimera (PROTAC) approach, facilitating the targeted degradation of proteins associated with oncogenesis. Tazemetostat de(methyl morpholine)-COOH has garnered attention for its potential in developing therapies aimed at cancers characterized by dysregulation of EZH2, such as diffuse large B-cell lymphoma and other hematological malignancies .
The compound is classified as a synthetic organic molecule and is primarily utilized in research settings to explore its applications in cancer therapy. The CAS number for Tazemetostat de(methyl morpholine)-COOH is 2685873-44-1, and it is available from various suppliers for research purposes only, not for therapeutic use .
The synthesis of Tazemetostat de(methyl morpholine)-COOH typically involves several key steps, including:
Specific synthetic routes may vary depending on laboratory protocols and available reagents .
The molecular formula of Tazemetostat de(methyl morpholine)-COOH is with a molecular weight of approximately 517.62 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity, particularly its ability to interact with EZH2 effectively.
Key structural features include:
The detailed structural data can be accessed through chemical databases, where visual representations are available for further analysis .
Tazemetostat de(methyl morpholine)-COOH participates in various chemical reactions primarily related to its role as a ligand in PROTAC development. These reactions include:
Understanding these reactions is crucial for optimizing the compound's efficacy and therapeutic potential against cancers linked to EZH2 dysregulation .
The mechanism of action of Tazemetostat de(methyl morpholine)-COOH involves inhibiting the methyltransferase activity of EZH2. By doing so, it prevents hyper-trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression of tumor suppressor genes. This disruption can lead to:
The compound's role as a PROTAC ligand further enhances its therapeutic potential by promoting selective degradation of EZH2, thereby providing a novel approach to targeting oncogenic pathways .
Tazemetostat de(methyl morpholine)-COOH exhibits several notable physical and chemical properties:
These properties are essential for ensuring stability and efficacy during experimentation .
The primary application of Tazemetostat de(methyl morpholine)-COOH lies in scientific research focused on cancer therapies. Its specific uses include:
Research continues to explore the full potential of this compound in clinical settings, particularly in hematological cancers where EZH2 plays a pivotal role in tumorigenesis .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4